molecular formula C5H11N3OS B124701 Thiomorpholine-3-carbohydrazide CAS No. 154884-00-1

Thiomorpholine-3-carbohydrazide

Cat. No.: B124701
CAS No.: 154884-00-1
M. Wt: 161.23 g/mol
InChI Key: KKXFIMLDHBXEIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiomorpholine-3-carbohydrazide is a heterocyclic compound that contains a thiomorpholine ring fused with a carbohydrazide group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both sulfur and nitrogen atoms in its structure imparts unique chemical properties, making it a versatile molecule for various synthetic and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiomorpholine-3-carbohydrazide can be synthesized through several methods. One common approach involves the reaction of thiomorpholine with hydrazine hydrate under controlled conditions. The reaction typically proceeds as follows:

    Starting Materials: Thiomorpholine and hydrazine hydrate.

    Reaction Conditions: The reaction is carried out in an aqueous medium at elevated temperatures (around 80-100°C) for several hours.

    Purification: The product is purified through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Thiomorpholine-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbohydrazide group can be reduced to form corresponding amines.

    Substitution: The nitrogen atoms in the carbohydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: N-substituted thiomorpholine derivatives.

Scientific Research Applications

Thiomorpholine-3-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential antimicrobial and antiviral activities, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological macromolecules.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of thiomorpholine-3-carbohydrazide involves its interaction with various molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, affecting enzymatic activities and cellular processes. Its ability to undergo redox reactions also plays a role in its biological activity, potentially leading to the generation of reactive oxygen species that can induce cell death in cancer cells.

Comparison with Similar Compounds

    Thiomorpholine: Lacks the carbohydrazide group but shares the thiomorpholine ring structure.

    Carbohydrazide: Contains the carbohydrazide group but lacks the thiomorpholine ring.

    Thiomorpholine-4-carbohydrazide: Similar structure but with the carbohydrazide group attached at a different position.

Uniqueness: Thiomorpholine-3-carbohydrazide is unique due to the specific positioning of the carbohydrazide group on the thiomorpholine ring. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of sulfur and nitrogen atoms in its structure also enhances its potential for diverse applications in various fields.

Properties

IUPAC Name

thiomorpholine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3OS/c6-8-5(9)4-3-10-2-1-7-4/h4,7H,1-3,6H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXFIMLDHBXEIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(N1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70554969
Record name Thiomorpholine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70554969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154884-00-1
Record name Thiomorpholine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70554969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.